molecular formula C22H27N3O B12375533 NMDA receptor antagonist 7

NMDA receptor antagonist 7

Cat. No.: B12375533
M. Wt: 349.5 g/mol
InChI Key: DLLHDEONAMMACT-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NMDA receptor antagonists are a class of compounds that inhibit the action of the N-Methyl-D-aspartate receptor (NMDAR). These receptors are critical for synaptic plasticity, memory function, and neurodevelopment. NMDA receptor antagonist 7 is one such compound that has garnered attention for its potential therapeutic applications in various neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NMDA receptor antagonist 7 typically involves multi-step organic synthesis. The process often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired antagonist properties. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: NMDA receptor antagonist 7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

NMDA receptor antagonist 7 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the structure and function of NMDA receptors.

    Biology: Helps in understanding the role of NMDA receptors in synaptic plasticity and neurodevelopment.

    Medicine: Investigated for its potential in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and depression.

    Industry: Utilized in the development of new pharmaceuticals targeting NMDA receptors

Mechanism of Action

NMDA receptor antagonist 7 exerts its effects by binding to the NMDA receptor and inhibiting the action of glutamate, the primary excitatory neurotransmitter in the brain. This inhibition prevents the influx of calcium ions into the neuron, thereby reducing excitotoxicity and neuronal damage. The molecular targets include the NMDA receptor subunits, and the pathways involved are primarily related to calcium signaling and synaptic plasticity .

Comparison with Similar Compounds

NMDA receptor antagonist 7 can be compared with other similar compounds such as:

Uniqueness: this compound is unique in its specific binding affinity and selectivity for certain NMDA receptor subunits, which may offer advantages in targeting specific neurological pathways with fewer side effects .

Conclusion

This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its unique properties and mechanisms of action make it a valuable tool in the study and treatment of various neurological disorders.

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

(1S)-3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ol

InChI

InChI=1S/C22H27N3O/c26-22(19-6-7-21-20(15-19)16-23-24-21)10-13-25-11-8-18(9-12-25)14-17-4-2-1-3-5-17/h1-7,15-16,18,22,26H,8-14H2,(H,23,24)/t22-/m0/s1

InChI Key

DLLHDEONAMMACT-QFIPXVFZSA-N

Isomeric SMILES

C1CN(CCC1CC2=CC=CC=C2)CC[C@@H](C3=CC4=C(C=C3)NN=C4)O

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCC(C3=CC4=C(C=C3)NN=C4)O

Origin of Product

United States

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